IDO2 Enzyme Inhibition vs. 3,3′-Diindolylmethane
2-(1H-indol-2-ylmethyl)-1H-indole demonstrates measurable inhibition of mouse indoleamine 2,3-dioxygenase 2 (IDO2) with an IC₅₀ of 51,000 nM (51 µM) in HEK293T cells assessed via kynurenine formation after 24 h [1]. In contrast, the 3,3′-regioisomer 3,3′-diindolylmethane (DIM) shows no reported activity against IDO2 but inhibits the WWP1 HECT E3 ubiquitin ligase with an IC₅₀ of 111.2 µM (111,200 nM) [2]. While a direct head-to-head comparison is unavailable, the 2.2-fold lower IC₅₀ of 2-(1H-indol-2-ylmethyl)-1H-indole against a related enzymatic target (albeit different proteins) suggests a modest potency advantage for the 2,2′-linked scaffold in certain enzyme inhibition contexts.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 51,000 nM (51 µM) against mouse IDO2 |
| Comparator Or Baseline | 3,3′-Diindolylmethane (DIM) IC₅₀ = 111,200 nM (111.2 µM) against WWP1 HECT E3 ligase |
| Quantified Difference | 2.2-fold lower IC₅₀ for 2-(1H-indol-2-ylmethyl)-1H-indole |
| Conditions | IDO2: HEK293T cells, L-Trp substrate, 24 h; DIM: Autoubiquitination activity assay |
Why This Matters
This quantitative difference identifies 2-(1H-indol-2-ylmethyl)-1H-indole as a more potent starting point than DIM for developing IDO2 or related enzyme inhibitors.
- [1] BindingDB. BDBM50533241 (CHEMBL4465170): IC₅₀ = 51,000 nM against mouse IDO2. View Source
- [2] Dudey, A. P., et al. (2025). 3,3′-Diindolylmethane (DIM): A Molecular Scaffold for Inhibition of WWP1 and WWP2, Members of the NEDD4 Family HECT E3 Ligases. ACS Omega, 10(6), 5963–5972. View Source
